2,2-dichloro-N-(3-methylbutyl)acetamide
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Overview
Description
2,2-Dichloro-N-(3-methylbutyl)acetamide is an organic compound with the molecular formula C7H13Cl2NO It is a derivative of acetamide, where the hydrogen atoms on the alpha carbon are replaced by chlorine atoms, and the nitrogen is substituted with a 3-methylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-(3-methylbutyl)acetamide typically involves the chlorination of N-(3-methylbutyl)acetamide. The reaction can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is usually conducted under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-N-(3-methylbutyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form N-(3-methylbutyl)acetamide using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The compound can be hydrolyzed in the presence of a base to form N-(3-methylbutyl)acetamide and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for hydrolysis.
Major Products Formed
Substitution: Depending on the nucleophile, products such as N-(3-methylbutyl)acetamide derivatives are formed.
Reduction: N-(3-methylbutyl)acetamide is the major product.
Hydrolysis: N-(3-methylbutyl)acetamide and hydrochloric acid are formed.
Scientific Research Applications
2,2-Dichloro-N-(3-methylbutyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-(3-methylbutyl)acetamide involves its interaction with biological molecules. The chlorine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The 3-methylbutyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-N-(chloromethyl)-N-(3-methylbutyl)acetamide: This compound has an additional chloromethyl group, which can lead to different reactivity and applications.
N-(3-Methylbutyl)acetamide: Lacks the chlorine atoms, making it less reactive in substitution reactions.
Uniqueness
2,2-Dichloro-N-(3-methylbutyl)acetamide is unique due to the presence of two chlorine atoms on the alpha carbon, which significantly enhances its reactivity and potential for various chemical transformations. This makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
2,2-dichloro-N-(3-methylbutyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl2NO/c1-5(2)3-4-10-7(11)6(8)9/h5-6H,3-4H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTJBNXCNDWEBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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